
2,7-Dimethylquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 7 and two ketone groups at positions 5 and 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinoline-5,8-dione typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. The key steps include the condensation of aniline derivatives with ketones followed by cyclization and oxidation processes. For instance, the reaction of 2,7-dimethylaniline with 1,3-diketones under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production. Light-induced oxygenation of 8-hydroxyquinoline is another method that has been explored for the preparation of quinoline-5,8-diones .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol compounds .
Applications De Recherche Scientifique
2,7-Dimethylquinoline-5,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Medicinal Chemistry: The compound exhibits significant anticancer, antimalarial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound’s ability to form complexes with transition metals makes it useful in material science and catalysis.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to form complexes with metals also plays a role in its biological activity, affecting the redox state and signaling pathways within cells .
Comparaison Avec Des Composés Similaires
Quinoline-5,8-dione: Shares the quinoline core structure but lacks the methyl groups at positions 2 and 7.
2,3-Dimethylquinoline-5,8-dione: Similar structure with methyl groups at different positions.
8-Hydroxyquinoline: A precursor in the synthesis of quinoline-5,8-diones with hydroxyl functionality.
Uniqueness: 2,7-Dimethylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
64636-84-6 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2,7-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3 |
Clé InChI |
BYMWMSYFGDGSCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


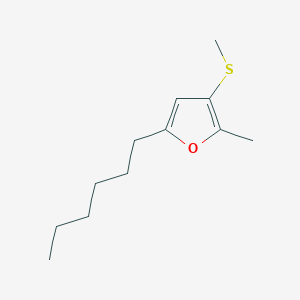
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
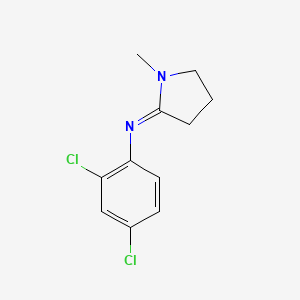
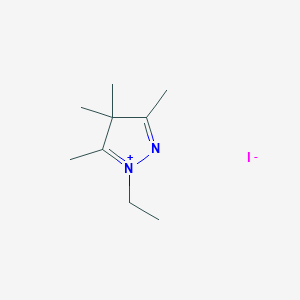
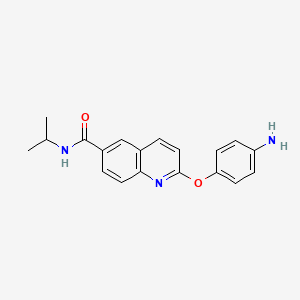
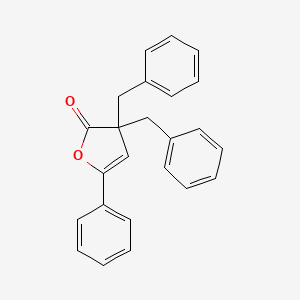
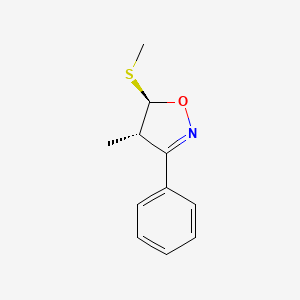
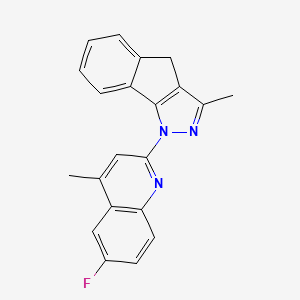
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)


